
N,N,N-Triheptyldodecan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Triheptyldodecan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chains, which contribute to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triheptyldodecan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-triheptylamine with dodecyl iodide under reflux conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Triheptyldodecan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution: Reactions with silver nitrate in aqueous solution can replace the iodide ion with a nitrate ion.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the alkyl chains, although this is not a typical reaction for this compound.
Complexation: Metal salts such as copper(II) sulfate can be used to form complexes with the ammonium ion.
Major Products
Substitution: The major products are typically the corresponding quaternary ammonium salts with different anions.
Oxidation: Oxidized derivatives of the alkyl chains.
Complexation: Metal-ammonium complexes.
Applications De Recherche Scientifique
N,N,N-Triheptyldodecan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes due to its surfactant properties, which can disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties, making it a candidate for use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents and fabric softeners due to its ability to reduce surface tension.
Mécanisme D'action
The mechanism of action of N,N,N-Triheptyldodecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria and other microorganisms by compromising their cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium iodide
- N,N,N-Triethyl-1-propanaminium iodide
- Dodecyltrimethylammonium bromide
Uniqueness
N,N,N-Triheptyldodecan-1-aminium iodide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst. Compared to shorter or longer chain quaternary ammonium compounds, it offers optimal performance in disrupting lipid membranes and facilitating chemical reactions.
Propriétés
Numéro CAS |
89846-47-9 |
|---|---|
Formule moléculaire |
C33H70IN |
Poids moléculaire |
607.8 g/mol |
Nom IUPAC |
dodecyl(triheptyl)azanium;iodide |
InChI |
InChI=1S/C33H70N.HI/c1-5-9-13-17-18-19-20-21-25-29-33-34(30-26-22-14-10-6-2,31-27-23-15-11-7-3)32-28-24-16-12-8-4;/h5-33H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
NRZQLNALJZURRV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


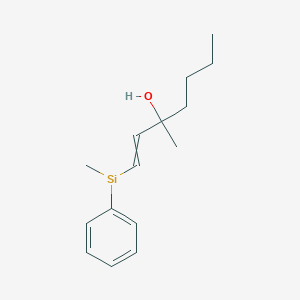
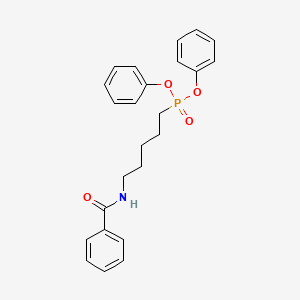
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
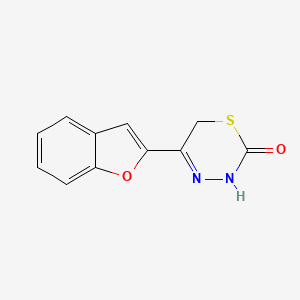
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)

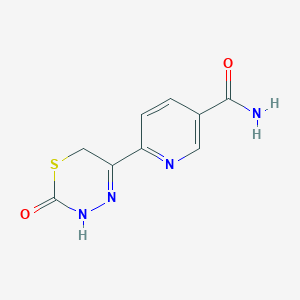
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
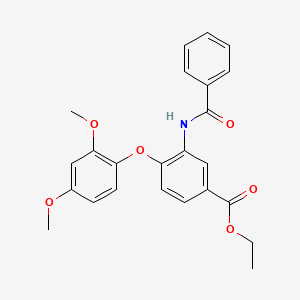
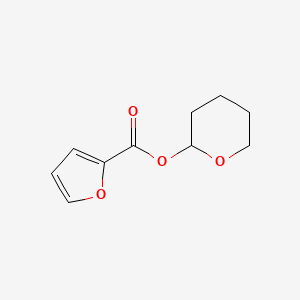
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)
